2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-

Catalog No.
S13486129
CAS No.
3270-74-4
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymeth...

CAS Number

3270-74-4

Product Name

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-

IUPAC Name

1,3-bis(hydroxymethyl)-1,3-diazinan-2-one

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c9-4-7-2-1-3-8(5-10)6(7)11/h9-10H,1-5H2

InChI Key

IQDKUTQPYBHPJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)CO)CO

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- is a chemical compound with the molecular formula C6H12N2O3C_6H_{12}N_2O_3 and a molecular weight of approximately 160.174 g/mol. This compound features a tetrahydropyrimidinone structure, characterized by a pyrimidine ring that is saturated with additional hydroxymethyl groups. Its unique structure contributes to its potential biological activity and applications in various fields, including pharmaceuticals and biochemistry. The compound is identified by the CAS number 3270-74-4 and has notable solubility characteristics, being highly soluble in water .

Typical of pyrimidine derivatives. It can undergo:

  • Hydroxymethylation: The hydroxymethyl groups can participate in further reactions to form more complex structures.
  • Condensation Reactions: The compound may react with carbonyl compounds to form imines or related structures.
  • Substitution Reactions: The nitrogen atoms in the pyrimidine ring may serve as nucleophiles in substitution reactions with electrophiles.

These reactions can be utilized for synthesizing derivatives with enhanced biological properties or specific functionalities .

Research indicates that pyrimidinone derivatives, including 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-, exhibit various biological activities. These include:

  • Antimicrobial Activity: Some studies suggest that this compound may inhibit microbial growth, making it a candidate for developing antibacterial agents.
  • Anticoagulant Properties: Pyrimidinone derivatives have been shown to impede plasma coagulation by selectively inhibiting serine proteases .
  • Potential Neuroprotective Effects: Due to its structural similarities with other neuroprotective agents, it may exhibit protective effects against neurodegenerative diseases.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as diaminomethanes and aldehydes, cyclization can lead to the formation of the pyrimidine ring.
  • Hydroxymethylation: This step involves introducing hydroxymethyl groups into the tetrahydropyrimidinone structure through formaldehyde or related reagents under controlled conditions.
  • Purification Techniques: Following synthesis, techniques such as recrystallization or chromatography are employed to purify the final product.

These methods allow for the production of the compound with varying degrees of purity and yield depending on reaction conditions .

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- finds applications in several areas:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or coagulation disorders.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Investigated for its role in enzymatic reactions and metabolic pathways due to its structural properties.

These applications highlight its significance in both industrial and academic research contexts.

Interaction studies involving 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:

  • Binding Affinity: Studies may assess how well the compound binds to specific enzymes or receptors, which is crucial for determining its potential therapeutic effects.
  • Mechanism of Action: Investigating how this compound influences biochemical pathways can provide insights into its utility as a drug candidate.

Such studies are essential for evaluating its safety profile and efficacy in therapeutic applications .

Several compounds share structural similarities with 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-. A comparison highlights its unique features:

Compound NameCAS NumberSimilarity Index
Dihydropyrimidine-2,4(1H,3H)-dione504-07-40.74
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione2565-47-10.64
Pyrimidine-2,4,5,6(1H,3H)-tetraone hydrate2244-11-30.59
1,3-Dimethylpyrimidin-2(1H)-one69332-65-60.84
1,3-Bis(3-(dimethylamino)propyl)urea52338-87-10.88

The uniqueness of 2(1H)-Pyrimidinone lies in its specific arrangement of hydroxymethyl groups and the saturated nature of the pyrimidine ring. This configuration may contribute to distinct biological activities not observed in other similar compounds.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.08479225 g/mol

Monoisotopic Mass

160.08479225 g/mol

Heavy Atom Count

11

General Manufacturing Information

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-: ACTIVE

Dates

Modify: 2024-08-10

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